molecular formula C17H16O2 B12551480 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 192387-11-4

1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Cat. No.: B12551480
CAS No.: 192387-11-4
M. Wt: 252.31 g/mol
InChI Key: DGFXQLHYAWDCSX-UHFFFAOYSA-N
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Description

1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C17H16O2 It is a derivative of phenylpropene and is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to a phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylprop-2-en-1-ol with 2-hydroxyacetophenone under acidic conditions. The reaction typically proceeds via an etherification mechanism, where the hydroxyl group of 3-phenylprop-2-en-1-ol reacts with the phenolic hydroxyl group of 2-hydroxyacetophenone to form the desired ether linkage .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenylpropene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique ether linkage between the phenylpropene and phenyl ethanone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

192387-11-4

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-[2-(3-phenylprop-2-enoxy)phenyl]ethanone

InChI

InChI=1S/C17H16O2/c1-14(18)16-11-5-6-12-17(16)19-13-7-10-15-8-3-2-4-9-15/h2-12H,13H2,1H3

InChI Key

DGFXQLHYAWDCSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC=CC2=CC=CC=C2

Origin of Product

United States

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